molecular formula C22H20N2O2S B2797486 N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034240-88-3

N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2797486
CAS No.: 2034240-88-3
M. Wt: 376.47
InChI Key: BJFSKLQFNRYCAU-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a tetrahydrothiophene ring, and a nicotinamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, including the formation of the biphenyl and tetrahydrothiophene intermediates, followed by their coupling with nicotinamide. Common synthetic routes may include:

    Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions involving aryl halides and boronic acids.

    Synthesis of Tetrahydrothiophene Intermediate: This step may involve the cyclization of suitable precursors under acidic or basic conditions.

    Coupling with Nicotinamide: The final step involves the coupling of the biphenyl and tetrahydrothiophene intermediates with nicotinamide using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like NaBH4 can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving nicotinamide.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and nicotinamide moieties may facilitate binding to specific sites, while the tetrahydrothiophene ring could modulate the compound’s overall activity. This interaction can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.

    Biphenyl Compounds: Biphenyl-2-carboxylic acid and biphenyl-4-amine.

    Tetrahydrothiophene Derivatives: Compounds containing tetrahydrothiophene rings with various substituents.

Uniqueness

N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of biphenyl, tetrahydrothiophene, and nicotinamide moieties, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-(2-phenylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21(19-10-6-13-23-22(19)26-17-12-14-27-15-17)24-20-11-5-4-9-18(20)16-7-2-1-3-8-16/h1-11,13,17H,12,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSKLQFNRYCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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